molecular formula C14H14N2O3S B5564430 METHANONE,(1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL- CAS No. 5562-53-8

METHANONE,(1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL-

Cat. No.: B5564430
CAS No.: 5562-53-8
M. Wt: 290.34 g/mol
InChI Key: NNVUGOHPNJXRGL-XFXZXTDPSA-N
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Description

METHANONE,(1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL- is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-hydroxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is 290.07251349 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality METHANONE,(1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHANONE,(1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study on Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to the structure of interest, demonstrated significant antiproliferative and antimicrobial properties. These compounds, especially those with modifications on the thiadiazole ring, showed high DNA protective ability against oxidative stress and strong antimicrobial activity against specific strains like S. epidermidis. One compound exhibited notable cytotoxicity on cancer cell lines, suggesting its potential for use in chemotherapy drug strategies to enhance efficacy with minimal cytotoxicity (Gür et al., 2020).

Structural and Spectroscopic Analysis

Research on the synthesis and analysis of thiazole derivatives, including morpholinomethyl derivatives, highlighted their structural intricacies. These compounds were thoroughly analyzed using techniques such as IR spectrum, NMR, and X-ray crystal structure analyses. The studies emphasized the importance of intermolecular interactions in forming supramolecular networks, which could be crucial for understanding their biological activities and potential applications in medicinal chemistry (Banu et al., 2013).

Properties

IUPAC Name

(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-11-3-1-2-10(8-11)9-12-13(18)15-14(20-12)16-4-6-19-7-5-16/h1-3,8-9,17H,4-7H2/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVUGOHPNJXRGL-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351339
Record name AC1LF5SX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5562-53-8
Record name AC1LF5SX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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